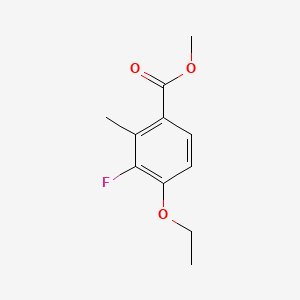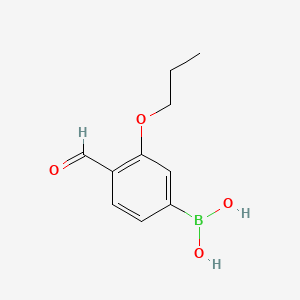
(4-Formyl-3-propoxyphenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Formyl-3-propoxyphenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with a formyl group at the 4-position and a propoxy group at the 3-position. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Formyl-3-propoxyphenyl)boronic acid typically involves the electrophilic trapping of an organometallic reagent with a boric ester. One common method is the hydroboration of an appropriate alkene or alkyne, followed by oxidation to yield the boronic acid . Another approach involves the reaction of a halogenated precursor with a boronic ester under palladium-catalyzed conditions .
Industrial Production Methods
Industrial production of boronic acids often employs large-scale hydroboration reactions due to their efficiency and scalability. The use of borate esters, such as trimethyl borate, in combination with organometallic reagents, allows for the production of boronic acids in high yields .
Analyse Chemischer Reaktionen
Types of Reactions
(4-Formyl-3-propoxyphenyl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The formyl group can be reduced to an alcohol or further to a hydrocarbon.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts, such as Pd(PPh3)4, in the presence of a base like potassium carbonate.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Alcohols or hydrocarbons.
Substitution: Biaryl compounds or other coupled products.
Wissenschaftliche Forschungsanwendungen
(4-Formyl-3-propoxyphenyl)boronic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of (4-Formyl-3-propoxyphenyl)boronic acid primarily involves its role as a Lewis acid. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical transformations . In biological systems, it can inhibit enzymes by interacting with active site residues, thereby modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Formylphenylboronic acid: Similar structure but lacks the propoxy group, which can affect its reactivity and applications.
4-Formylphenylboronic acid: Similar structure but lacks the propoxy group, leading to different physical and chemical properties.
3-Fluoro-4-propoxyphenylboronic acid: Contains a fluorine atom instead of a formyl group, which can significantly alter its reactivity and applications.
Uniqueness
(4-Formyl-3-propoxyphenyl)boronic acid is unique due to the presence of both a formyl and a propoxy group on the phenyl ring. This combination of substituents provides distinct reactivity patterns and makes it a versatile reagent in organic synthesis and other applications .
Eigenschaften
Molekularformel |
C10H13BO4 |
|---|---|
Molekulargewicht |
208.02 g/mol |
IUPAC-Name |
(4-formyl-3-propoxyphenyl)boronic acid |
InChI |
InChI=1S/C10H13BO4/c1-2-5-15-10-6-9(11(13)14)4-3-8(10)7-12/h3-4,6-7,13-14H,2,5H2,1H3 |
InChI-Schlüssel |
OKPFBYSHPQQTLT-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=C(C=C1)C=O)OCCC)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


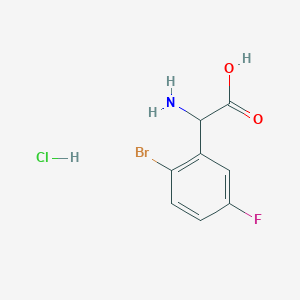
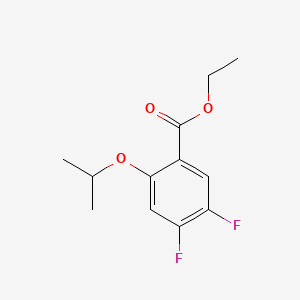
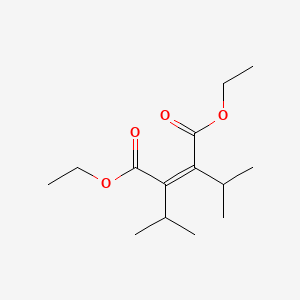
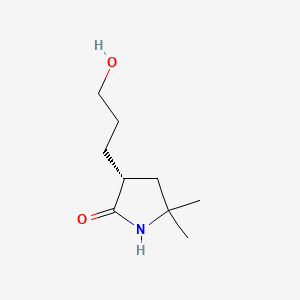
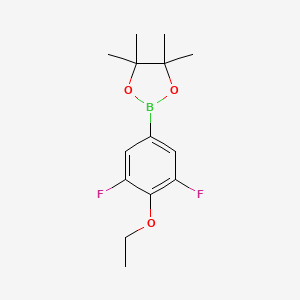
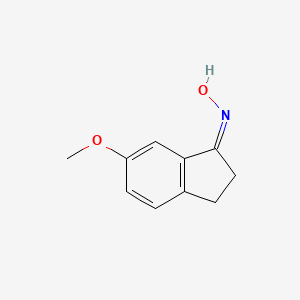
![Ethyl 5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine-3-carboxylate](/img/structure/B14030213.png)
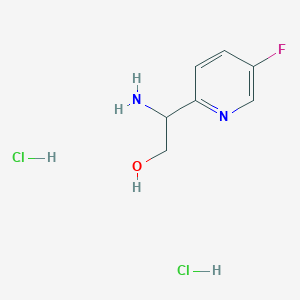
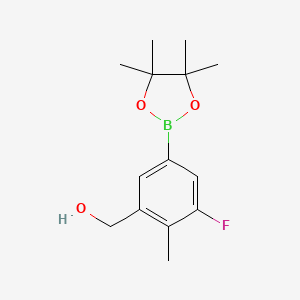
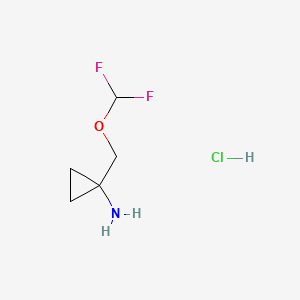
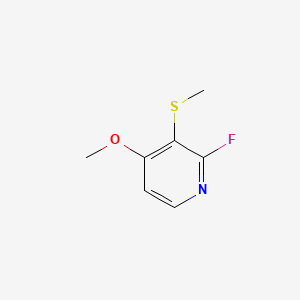

![(2R,3aS,7aS)-6-((benzyloxy)carbonyl)octahydrofuro[2,3-c]pyridine-2-carboxylic acid](/img/structure/B14030229.png)
